Cas no 67174-25-8 (N-Benzylquinine chloride)

N-Benzylquinine chloride is a quaternary ammonium salt derived from quinine, characterized by the introduction of a benzyl group at the quinuclidine nitrogen. This modification enhances its solubility in polar solvents and improves its stability compared to the parent compound. The product is primarily utilized as a chiral phase-transfer catalyst in asymmetric synthesis, facilitating enantioselective reactions such as alkylations and Michael additions. Its rigid bicyclic structure and well-defined stereochemistry make it effective for inducing high enantiomeric excess in target products. Additionally, N-Benzylquinine chloride finds applications in analytical chemistry as a resolving agent for chiral separations. Its consistent performance and reproducibility make it a valuable tool in synthetic and methodological research.
N-Benzylquinine chloride structure
N-Benzylquinine chloride structure
商品名:N-Benzylquinine chloride
CAS番号:67174-25-8
MF:C27H31ClN2O2
メガワット:451.0002
MDL:MFCD00198105
CID:502906
PubChem ID:24863311

N-Benzylquinine chloride 化学的及び物理的性質

名前と識別子

    • Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-,chloride, (8a,9R)-
    • N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst]
    • N-Benzylquininium chloride
    • QUIBEC
    • 1-Benzylquininium chloride
    • (R)-[(2S,4R,5S)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methano
    • N-Benzylquinine chloride
    • AKOS027320537
    • n-benzylquininiumchloride
    • (2S,4S,5R)-1-benzyl-5-ethenyl-2-[(R)-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-1-ium chloride
    • (R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
    • AS-58774
    • SCHEMBL306471
    • A867326
    • (2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
    • CHEMBL515227
    • 67174-25-8
    • (R)-[(2S,4R,5S)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
    • MDL: MFCD00198105
    • インチ: 1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29?;/m1./s1
    • InChIKey: JYDIJFKNXHPWBJ-PRJMIWRBSA-M
    • ほほえんだ: [Cl-].O([H])[C@]([H])(C1C([H])=C([H])N=C2C([H])=C([H])C(=C([H])C=12)OC([H])([H])[H])[C@]1([H])C([H])([H])[C@@]2([H])C([H])([H])C([H])([H])[N+]1(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])[C@@]2([H])C([H])=C([H])[H]

計算された属性

  • せいみつぶんしりょう: 450.20700
  • どういたいしつりょう: 450.207
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4

じっけんとくせい

  • 色と性状: ベージュのパウダー。
  • ゆうかいてん: 194.0 to 198.0 deg-C
  • ふってん: No data available
  • 屈折率: 227.5 ° (C=1.5, H2O)
  • PSA: 42.35000
  • LogP: 1.85100
  • 光学活性: [α]20/D −235°, c = 1.5 in H2O
  • ようかいせい: まだ確定していません。

N-Benzylquinine chloride セキュリティ情報

N-Benzylquinine chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-58774-1G
(2S,4S,5R)-1-benzyl-5-ethenyl-2-[(R)-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-1-ium chloride
67174-25-8 >95%
1g
£105.00 2025-02-08
XI AN KANG FU NUO Biotechnology Co., Ltd.
BDZ-6-5g
N-BENZYLQUININIUM CHLORIDE
67174-25-8 >95.00%
5g
¥400.0 2023-09-19
BAI LING WEI Technology Co., Ltd.
589502-5G
N-Benzylquininium chloride, 95%, for synthesis
67174-25-8 95%
5G
¥ 944 2022-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD143546-5g
(1S,2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
67174-25-8 98%
5g
¥306.0 2024-04-18
BAI LING WEI Technology Co., Ltd.
282966-25G
N-Benzylquininium chloride, 98%
67174-25-8 98%
25G
¥ 3716 2022-04-26
BAI LING WEI Technology Co., Ltd.
589502-1G
N-Benzylquininium chloride, 95%, for synthesis
67174-25-8 95%
1G
¥ 236 2022-04-26
eNovation Chemicals LLC
D755444-25g
N-BENZYLQUININIUM CHLORIDE
67174-25-8 95.0%
25g
$215 2024-06-06
Chemenu
CM144674-5g
(2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
67174-25-8 95%
5g
$*** 2023-05-29
SHENG KE LU SI SHENG WU JI SHU
sc-236010-5 g
N-Benzylquininium chloride,
67174-25-8 ≥94%
5g
¥684.00 2023-07-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53424-1g
N-Benzylquininium chloride, 95%
67174-25-8 95%
1g
¥1612.00 2023-02-25

N-Benzylquinine chloride 合成方法

N-Benzylquinine chloride 関連文献

N-Benzylquinine chlorideに関する追加情報

Recent Advances in N-Benzylquinine Chloride (67174-25-8) Research: A Comprehensive Review

N-Benzylquinine chloride (CAS: 67174-25-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, a derivative of the naturally occurring alkaloid quinine, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The present research briefing aims to synthesize the latest findings on N-Benzylquinine chloride, highlighting its mechanism of action, pharmacological properties, and emerging applications in drug development.

Recent studies have elucidated the molecular interactions of N-Benzylquinine chloride with various biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on the Plasmodium falciparum parasite, suggesting its potential as a novel antimalarial agent. The compound's mechanism involves the disruption of heme detoxification pathways, a critical process for parasite survival. Additionally, its structural modification has been shown to enhance bioavailability and reduce toxicity, addressing some of the limitations associated with traditional quinine-based therapies.

Beyond its antimalarial properties, N-Benzylquinine chloride has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's interaction with cellular kinases and its role in modulating apoptotic pathways have been identified as key factors contributing to its anticancer activity. These findings open new avenues for the development of targeted cancer therapies.

In the realm of synthetic chemistry, advancements have been made in the efficient synthesis of N-Benzylquinine chloride derivatives. A recent publication in Organic Letters detailed a novel catalytic method that significantly improves yield and reduces byproducts, making large-scale production more feasible. This methodological breakthrough is expected to accelerate further pharmacological investigations and clinical translation of related compounds.

Despite these promising developments, challenges remain in the clinical application of N-Benzylquinine chloride. Pharmacokinetic studies indicate variable absorption rates across different formulations, necessitating further optimization of drug delivery systems. Moreover, comprehensive toxicological assessments are required to establish safety profiles for human use. Ongoing research is addressing these gaps through structure-activity relationship studies and formulation science approaches.

The versatility of N-Benzylquinine chloride extends to its potential as a chiral auxiliary in asymmetric synthesis. Its rigid molecular framework and multiple functional groups make it an attractive candidate for catalyzing stereoselective reactions, particularly in the synthesis of complex natural products and pharmaceutical intermediates. Recent applications in total synthesis campaigns have demonstrated its utility in constructing challenging molecular architectures with high enantioselectivity.

Looking forward, the research community anticipates expanded investigations into the therapeutic potential of N-Benzylquinine chloride analogs. Computational modeling and artificial intelligence approaches are being employed to predict novel derivatives with enhanced biological activities and improved drug-like properties. These efforts, combined with continued experimental validation, are expected to yield next-generation therapeutics based on this promising chemical scaffold.

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Amadis Chemical Company Limited
(CAS:67174-25-8)N-Benzylquinine chloride
A867326
清らかである:99%
はかる:25g
価格 ($):170.0